1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid
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Overview
Description
1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid is a chemical compound with the molecular formula C18H24FNO4 and a molecular weight of 337.3858632 . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via nucleophilic substitution reactions using appropriate benzyl halides and piperidine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The 3-fluorobenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-piperidine-3-carboxylic acid: Lacks the 3-fluorobenzyl group, making it less versatile in certain synthetic applications.
1-Boc-4-piperidone: Contains a ketone group instead of the carboxylic acid, leading to different reactivity and applications.
1-Boc-3-(4-fluorobenzyl)piperidine-3-carboxylic acid: Similar structure but with a different fluorine substitution pattern, affecting its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and protecting group, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-5-8-18(12-20,15(21)22)11-13-6-4-7-14(19)10-13/h4,6-7,10H,5,8-9,11-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHKBGCYOQAPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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